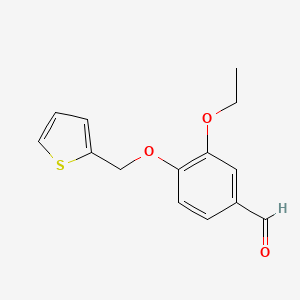

3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde

Description

3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is a benzaldehyde derivative with a methoxy group at position 3, substituted with an ethoxy group, and a thiophen-2-ylmethoxy moiety at position 2. Its molecular formula is C₁₄H₁₄O₃S, with a molecular weight of 262.33 g/mol (estimated from structural analogs) . The compound is typically synthesized via alkylation of 3-ethoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethyl halides under basic conditions, achieving purities exceeding 95% . While direct crystallographic data for this compound is unavailable, related benzaldehyde derivatives exhibit T-shaped molecular conformations in X-ray studies, suggesting similar steric and electronic properties .

Properties

IUPAC Name |

3-ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-2-16-14-8-11(9-15)5-6-13(14)17-10-12-4-3-7-18-12/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYRXWOWUBDFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and thiophen-2-ylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Synthetic Route: The thiophen-2-ylmethanol is first converted to its corresponding thiophen-2-ylmethoxy derivative through a nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the modulation of biological activities. The ethoxy and thiophen-2-ylmethoxy groups may also contribute to its overall reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulkier substituents (e.g., 2-methylbenzoxy) may hinder reactivity in condensation reactions, as seen in Schiff base syntheses .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- This compound : Expected peaks include C=O stretch (~1680–1700 cm⁻¹), aromatic C–H stretches (~3000–3100 cm⁻¹), and C–O–C ether vibrations (~1250 cm⁻¹). Thiophene C–S stretches (~600–700 cm⁻¹) are distinct from oxygen-based analogs .

- Propargyloxy Analog : Lacks sulfur-related peaks but shows alkyne C≡C stretches (~2100–2260 cm⁻¹) .

X-ray Diffraction

Antimicrobial Activity

Acetylcholinesterase Inhibition

Toxicity and Environmental Impact

- Benzaldehyde derivatives generally exhibit low to moderate toxicity, but substituents like thiophene may alter metabolic pathways.

Biological Activity

3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

- Molecular Formula : C12H14O3S

- CAS Number : 852399-80-5

- Boiling Point : Not specified

- Melting Point : Not specified

These properties indicate that the compound is an aromatic aldehyde with potential applications in various biological contexts.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to act as enzyme inhibitors. For instance, benzaldehyde derivatives often interact with xanthine oxidase (XO), and it is plausible that this compound may exhibit similar inhibitory effects due to structural similarities .

- Cell Signaling Pathways : The compound may influence cell signaling pathways, particularly those involved in inflammation and metabolic processes. Its structural features suggest potential interactions with receptor sites or enzyme active sites, which could modulate cellular responses.

- Antioxidant Activity : Many benzaldehyde derivatives have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This activity is often linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.

Biological Activity Data

A summary of relevant studies indicates that this compound may possess various biological activities:

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.